![molecular formula C13H14F3NO3 B2674063 N-[2-(2-methoxyethoxy)-5-(trifluoromethyl)phenyl]prop-2-enamide CAS No. 1156926-56-5](/img/structure/B2674063.png)

N-[2-(2-methoxyethoxy)-5-(trifluoromethyl)phenyl]prop-2-enamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

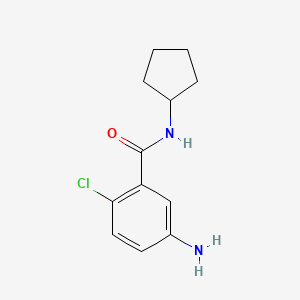

Beschreibung

Synthesis Analysis

This compound has been mentioned in the context of catalytic protodeboronation of pinacol boronic esters . Protodeboronation using the less nucleophilic (3,5-bis (trifluoromethyl)phenyl)lithium for boron ate complex formation in place of PhLi, to prevent aryl addition to the lactam moiety, afforded the indolizidine 12 in 59% yield and good diastereoselectivity (dr = 5 : 1) .Molecular Structure Analysis

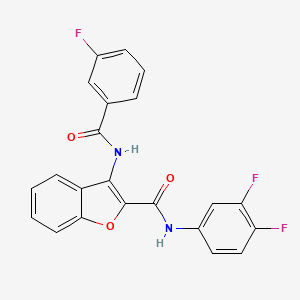

The molecular structure of this compound contains a total of 48 bonds; 28 non-H bonds, 14 multiple bonds, 7 rotatable bonds, 2 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 secondary amide (aliphatic), 1 ether (aliphatic) and 1 ether (aromatic) .Chemical Reactions Analysis

The compound has been involved in catalytic protodeboronation of pinacol boronic esters . This process utilizes a radical approach and allows for formal anti-Markovnikov alkene hydromethylation .Physical And Chemical Properties Analysis

The compound has a linear formula of (CH3OCH2CH2OCH2CH2)3N . It has a molecular weight of 323.43 .Wissenschaftliche Forschungsanwendungen

New Supramolecular Packing Motifs

Researchers have discovered novel organizational motifs through the study of similar molecular structures, leading to the development of new modes of organization for columnar liquid crystals. The structure of related molecules suggests a π-stack surrounded by a triple helical network of hydrogen bonds, indicative of potential applications in materials science and nanotechnology (Lightfoot, Mair, Pritchard, & Warren, 1999).

Advancements in C-H Bond Amidation

A study highlights the efficient and selective synthesis of enamides through C-H bond amidation, showcasing the potential for creating complex molecular structures with significant applications in organic synthesis and potentially in the development of pharmaceuticals and agrochemicals (Liu, Xie, Jia, & Li, 2018).

Contributions to Antioxidant Research

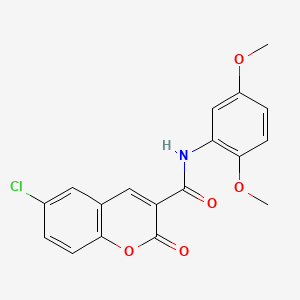

A series of N-arylbenzamides with various substituents have been synthesized and evaluated for their antioxidant capacity. This research contributes to the understanding of the structure-activity relationship in antioxidants, which is crucial for the development of new therapeutic agents (Perin, Roškarić, Sović, Boček, Starčević, Hranjec, & Vianello, 2018).

Synthesis and Electro-Optical Properties

The synthesis and characterization of new electroactive aromatic polyamides and polyimides bearing pendent groups highlight the potential applications of such compounds in the development of advanced materials with specific electro-optical properties. This research is crucial for the advancement of materials used in electronics and optoelectronics (Hsiao, Peng, Kung, Leu, & Lee, 2015).

Electrochromic Materials Development

A study on aromatic polyamides containing starburst triarylamine units demonstrates the preparation of solution-processable near-infrared electrochromic materials. These findings are significant for the development of new materials for applications in smart windows, displays, and other electrochromic devices (Yen, Lin, & Liou, 2011).

Eigenschaften

IUPAC Name |

N-[2-(2-methoxyethoxy)-5-(trifluoromethyl)phenyl]prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14F3NO3/c1-3-12(18)17-10-8-9(13(14,15)16)4-5-11(10)20-7-6-19-2/h3-5,8H,1,6-7H2,2H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWSBCIPQZSGRTC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=C(C=C(C=C1)C(F)(F)F)NC(=O)C=C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14F3NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(2-methoxyethoxy)-5-(trifluoromethyl)phenyl]prop-2-enamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl {[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate](/img/structure/B2673983.png)

![2-((3-benzyl-4-oxo-6-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2-chlorophenyl)acetamide](/img/structure/B2673990.png)

![N-(4-chloro-2-fluorophenyl)-2-{[4-(3,5-dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]thio}acetamide](/img/structure/B2673992.png)

![N-{2-[1-(2,2,2-trifluoroethyl)-1H-imidazol-2-yl]ethyl}prop-2-enamide](/img/structure/B2674002.png)